Promethazine Exhibits 1/10th the Dopamine D2 Antagonism of Chlorpromazine
Promethazine Hydrochloride demonstrates a relative lack of dopamine antagonist properties, quantified at 1/10 that of chlorpromazine [1]. This significant reduction in D2 antagonism is attributed to its unique chemical configuration and directly translates to a clinically meaningful reduction in the risk of extrapyramidal side effects, a common limitation of neuroleptic phenothiazines.
| Evidence Dimension | Dopamine D2 Receptor Antagonism (Relative Potency) |
|---|---|
| Target Compound Data | Relative Lack (1/10) |
| Comparator Or Baseline | Chlorpromazine (1) |
| Quantified Difference | 10-fold lower D2 antagonism |
| Conditions | Based on structural differences and pharmacological characterization as stated in FDA prescribing information [1] |
Why This Matters
This 10-fold difference in D2 antagonism directly impacts the side effect profile, making Promethazine Hydrochloride a safer antiemetic and sedative for applications where avoiding extrapyramidal symptoms is a priority, such as in pediatric or long-term use scenarios.
- [1] Promethazine Hydrochloride - Zydus Pharmaceuticals USA Inc. FDA Package Insert, 2023. View Source
